(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 868154-58-9
VCID: VC7321048
InChI: InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-9-4-5-10-18(17)29-21(19)24-20(25)15(13-23)11-14-7-6-8-16(12-14)27-2/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,24,25)/b15-11+
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.49

(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 868154-58-9

Cat. No.: VC7321048

Molecular Formula: C22H22N2O4S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 868154-58-9

Specification

CAS No. 868154-58-9
Molecular Formula C22H22N2O4S
Molecular Weight 410.49
IUPAC Name ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-9-4-5-10-18(17)29-21(19)24-20(25)15(13-23)11-14-7-6-8-16(12-14)27-2/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,24,25)/b15-11+
Standard InChI Key OWPFJKTXTOMAKK-RVDMUPIBSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tetrahydrobenzo[b]thiophene core substituted at the 3-position with an ethyl carboxylate group and at the 2-position with an acrylamido moiety bearing a cyano group and a 3-methoxyphenyl ring. The (E)-configuration of the acrylamido double bond is critical for its stereochemical stability and biological interactions .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.868154-58-9
Molecular FormulaC<sub>22</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>S
Molecular Weight410.49 g/mol
IUPAC NameEthyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized via a two-step protocol:

  • Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form the intermediate ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

  • Knoevenagel Condensation: The intermediate undergoes condensation with 3-methoxybenzaldehyde in the presence of piperidine and acetic acid, yielding the title compound .

Table 2: Key Reaction Conditions

StepReagents/CatalystsTemperatureTimeYield
1Toluene, 1-cyanoacetyl-3,5-dimethylpyrazoleReflux1 hour70–85%
23-Methoxybenzaldehyde, piperidine, acetic acidReflux5–6 hours55–95%

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • N-H Stretch: 3256 cm<sup>-1</sup> (amide) .

  • C≡N Stretch: 2259 cm<sup>-1</sup> (cyano) .

  • C=O Stretch: 1649 cm<sup>-1</sup> (ester and acrylamido carbonyl) .

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 1.38–1.42 (t, 3H, -CH<sub>3</sub>), δ 4.40–4.46 (q, 2H, -OCH<sub>2</sub>), δ 7.18–7.55 (m, 4H, aromatic), δ 8.56 (s, 1H, -CH=) .

  • <sup>13</sup>C NMR: Confirmed the presence of ester (δ 167.2 ppm), acrylamido carbonyl (δ 165.8 ppm), and cyano (δ 118.3 ppm) groups .

Mass Spectrometry

  • ESI-MS: m/z 410.49 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>22</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>S .

SubstituentAntioxidant IC<sub>50</sub> (μM)ZOI (mm)
4-Hydroxyphenyl18.319
3-Methoxyphenyl15.721
4-Nitrophenyl42.914

Therapeutic Applications and Future Directions

Research Gaps

  • Solubility Optimization: Prodrug strategies or nanoformulations to enhance bioavailability.

  • In Vivo Studies: Efficacy and toxicity profiling in animal models.

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